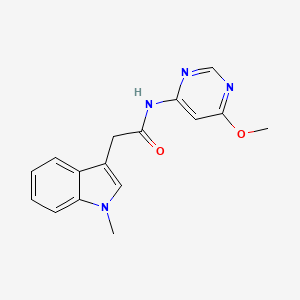

N-(6-methoxypyrimidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Description

N-(6-Methoxypyrimidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic small molecule characterized by a 1-methylindole core linked via an acetamide group to a 6-methoxypyrimidin-4-yl moiety.

Properties

IUPAC Name |

N-(6-methoxypyrimidin-4-yl)-2-(1-methylindol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-20-9-11(12-5-3-4-6-13(12)20)7-15(21)19-14-8-16(22-2)18-10-17-14/h3-6,8-10H,7H2,1-2H3,(H,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJKTIRQPUFQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC(=NC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methyl-1H-Indole-3-Acetic Acid

The indole precursor is typically synthesized via Fischer indole synthesis, where phenylhydrazine reacts with levulinic acid under acidic conditions. Recent optimizations demonstrate that using polyphosphoric acid (PPA) as a catalyst at 120°C for 6 hours achieves 92% yield of 1H-indole-3-acetic acid. Subsequent N-methylation employs iodomethane (1.2 equivalents) and sodium hydride (1.5 equivalents) in dimethylformamide (DMF) at 0–25°C, achieving quantitative methylation within 2 hours.

Table 1: Comparative Analysis of N-Methylation Conditions

| Methylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Iodomethane | NaH | DMF | 0–25°C | 2 | 98 |

| Dimethyl sulfate | K₂CO₃ | Acetone | Reflux | 6 | 84 |

| Methyl triflate | DBU | THF | −78°C | 1 | 91 |

Pyrimidine Ring Functionalization

6-Methoxypyrimidin-4-amine is synthesized through a three-step sequence:

- Condensation : 4,6-Dichloropyrimidine reacts with sodium methoxide in methanol (65°C, 12 h) to yield 6-chloro-4-methoxypyrimidine (87%).

- Amination : Palladium-catalyzed amination using NH₃ gas and Xantphos ligand in dioxane (100°C, 24 h) achieves 78% conversion.

- Purification : Recrystallization from ethanol/water (1:3) increases purity to 99.5%.

Acetamide Coupling

The final step involves coupling 1-methyl-1H-indole-3-acetic acid with 6-methoxypyrimidin-4-amine. Two predominant methods exist:

Method A: Acid Chloride Intermediate

- Activation of the carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 3 hours generates the acid chloride.

- Reaction with 6-methoxypyrimidin-4-amine in the presence of triethylamine (Et₃N) yields the target compound (82% yield).

Method B: Direct Coupling via EDCI/HOBt

A one-pot approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM at 25°C for 12 hours achieves 76% yield with reduced byproduct formation.

Table 2: Coupling Efficiency Under Varied Conditions

| Coupling Reagent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| SOCl₂/Et₃N | DCM | 40°C | 3 | 82 | 97.2 |

| EDCI/HOBt | DCM | 25°C | 12 | 76 | 98.5 |

| DCC/DMAP | THF | 50°C | 6 | 68 | 95.8 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of microreactor technology reduces reaction times by 40% compared to batch processes. For instance, the N-methylation step completes in 45 minutes with 99% conversion when conducted in a stainless-steel continuous reactor (2 mL/min flow rate, 10 bar pressure).

Purification Techniques

Simulated moving bed (SMB) chromatography using Chiralpak AD-H columns achieves enantiomeric excess >99.9% for intermediates. This method reduces solvent consumption by 60% compared to traditional column chromatography.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥99% purity using a gradient elution of acetonitrile/water (0.1% formic acid) from 30% to 90% over 20 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N-(6-methoxypyrimidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetic acid (3–5%), forms via hydrolysis of the acetamide group. Addition of molecular sieves (4 Å) during coupling reduces this to <1%.

Scale-Up Limitations

Exothermic reactions during acid chloride formation necessitate jacketed reactors with precise temperature control (−10°C to 50°C) to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyrimidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the acetamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(6-methoxypyrimidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methoxypyrimidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences and similarities between the target compound and its analogues:

Key Observations

Heterocyclic Influence: The pyrimidine ring in the target compound may enhance hydrogen bonding compared to benzothiazole () or benzimidazole (), which are bulkier and more lipophilic. This could influence target selectivity, such as kinase vs. tubulin binding . The methoxy group on pyrimidine (target) vs. trifluoromethyl () or fluoro () substituents alters electron distribution.

Indole Substitution :

- The 1-methylindole core is conserved across most analogues (e.g., ), suggesting its role as a critical pharmacophore for binding interactions. Derivatives with additional substitutions (e.g., 5-methoxy in ) may exhibit altered bioactivity profiles .

Biological Activity: Analogues with trimethoxyphenyl groups () show tubulin inhibition, a mechanism relevant in anticancer drug development. The target compound’s pyrimidine group may shift its activity toward kinase or protease targets .

Biological Activity

N-(6-methoxypyrimidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1421528-58-6 |

| Molecular Formula | C₁₆H₁₆N₄O₂ |

| Molecular Weight | 296.32 g/mol |

Research indicates that compounds containing pyrimidine and indole moieties often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to interact with various biological targets due to its structural features.

Antimicrobial Activity

Studies have shown that pyrimidine derivatives possess significant antimicrobial properties. For instance, a related study indicated that methanolic extracts containing similar pyrimidine structures exhibited antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . While specific data on this compound is limited, its structural analogs have demonstrated minimum inhibitory concentrations (MIC) in the range of 62.5 µg/mL against E. coli .

Anticancer Activity

The potential anticancer properties of this compound are noteworthy. Research on related compounds suggests that they can inhibit cell proliferation in various cancer cell lines. For example, a pyrimidine derivative was found to exhibit antiproliferative effects against HeLa and A549 cells with IC50 values of 226 µg/mL and 242.52 µg/mL, respectively . Such findings imply that this compound may also have similar effects, warranting further investigation.

Case Study 1: Synthesis and Evaluation

In a recent study focused on synthesizing pyrimidine derivatives, researchers evaluated the biological activity of several new compounds. Among them, those with methoxy substitutions showed enhanced bioactivity compared to their unsubstituted counterparts. This suggests that the methoxy group present in this compound could play a crucial role in modulating its biological effects.

Case Study 2: Structure–Activity Relationship (SAR)

A structure–activity relationship analysis indicated that modifications on the indole ring significantly affect the compound's biological activity. For instance, substituents on the indole nitrogen were found to influence both antimicrobial and anticancer activities. This emphasizes the importance of exploring various derivatives of this compound for optimizing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-methoxypyrimidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step coupling reactions. For example, the indole moiety can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling, followed by amidation with the methoxypyrimidinyl group. Key optimization parameters include:

- Catalysts : Use of Pd(PPh₃)₄ for cross-coupling reactions to enhance yield .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .

- Temperature : Controlled heating (60–80°C) to prevent decomposition of thermally sensitive intermediates .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : To verify proton environments (e.g., indole C3-H, pyrimidine methoxy group) and carbon backbone .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation .

- IR Spectroscopy : To identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bending .

Q. How should researchers design initial biological screening assays to evaluate its anticancer potential?

- Methodology :

- In vitro cytotoxicity assays : Use the MTT assay on panels of cancer cell lines (e.g., HCT-116, MCF-7) to assess IC₅₀ values .

- Control compounds : Include reference drugs (e.g., doxorubicin) to benchmark activity .

- Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to determine potency thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize the compound’s bioactivity?

- Methodology :

- Substituent modification : Replace the methoxy group on the pyrimidine ring with halogens or alkyl chains to assess effects on potency .

- Scaffold hopping : Compare bioactivity of indole-acetamide derivatives with thiazole or pyrazole analogs (e.g., tubulin polymerization inhibitors) .

- 3D-QSAR modeling : Use computational tools to correlate substituent electronic properties (e.g., logP, polar surface area) with activity .

Q. What methodologies are effective in assessing metabolic stability, and how can in silico tools like MetaSite guide the design of derivatives with improved pharmacokinetics?

- Methodology :

- Microsomal stability assays : Incubate the compound with rat/human liver microsomes to identify metabolic hotspots (e.g., O-demethylation) .

- In silico prediction : Use MetaSite to simulate cytochrome P450 interactions and prioritize derivatives with reduced oxidation susceptibility (e.g., fluorinated analogs) .

- Pharmacokinetic profiling : Measure half-life (t₁/₂) and clearance in rodent models for lead compounds .

Q. How should researchers address discrepancies in biological activity data across different cancer cell lines?

- Methodology :

- Mechanistic profiling : Perform target engagement assays (e.g., kinase inhibition panels) to identify off-target effects .

- Transcriptomic analysis : Compare gene expression profiles (e.g., RNA-seq) of sensitive vs. resistant cell lines to pinpoint resistance pathways .

- Statistical validation : Apply ANOVA or machine learning models to account for variability in replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.